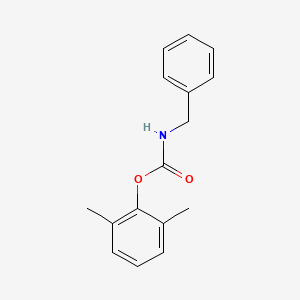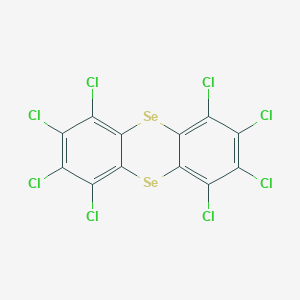
Octachloroselenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octachloroselenanthrene is a chemical compound characterized by the presence of selenium and chlorine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octachloroselenanthrene typically involves the chlorination of selenanthrene. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Octachloroselenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce partially chlorinated selenanthrenes.
Scientific Research Applications
Octachloroselenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Biology: The compound’s unique properties make it a valuable tool in studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which octachloroselenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can participate in halogen bonding, influencing the activity of biological molecules. Additionally, the selenium atom can undergo redox reactions, impacting cellular processes and pathways.
Comparison with Similar Compounds
- Hexachloroselenanthrene
- Tetrachloroselenanthrene
- Dichloroselenanthrene
Comparison: Octachloroselenanthrene is unique due to its higher degree of chlorination compared to similar compounds This increased chlorination enhances its stability and reactivity, making it more suitable for specific applications
Properties
CAS No. |
111574-67-5 |
|---|---|
Molecular Formula |
C12Cl8Se2 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octachloroselenanthrene |
InChI |
InChI=1S/C12Cl8Se2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |
InChI Key |
CIDSOCAUSUHHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C2C(=C1Cl)[Se]C3=C(C(=C(C(=C3[Se]2)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


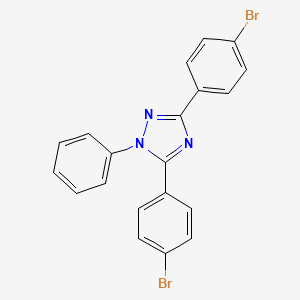
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
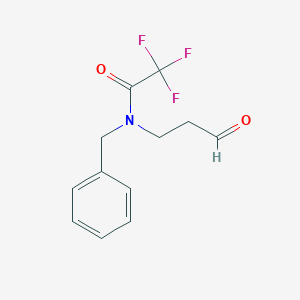
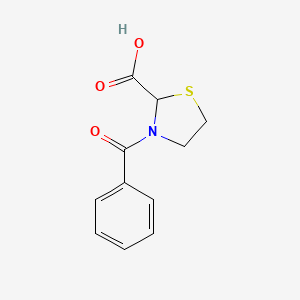
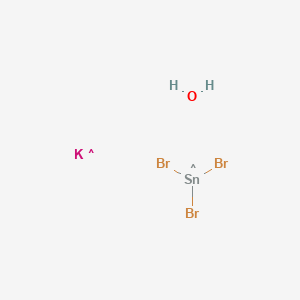
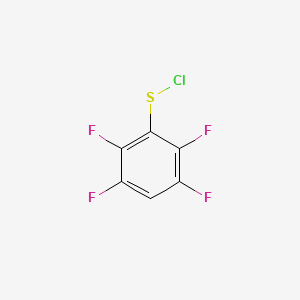
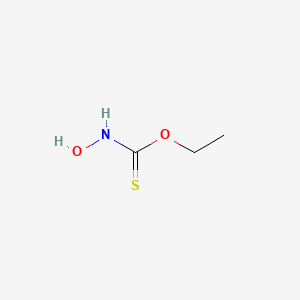
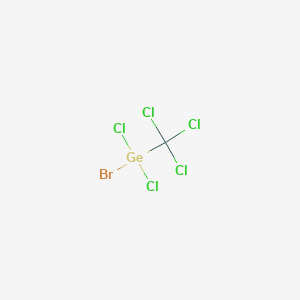

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
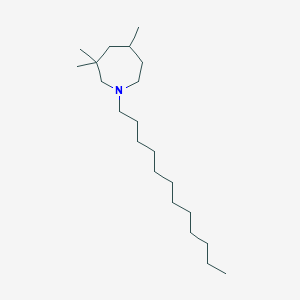
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
